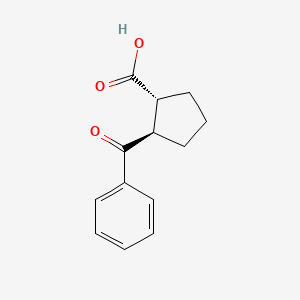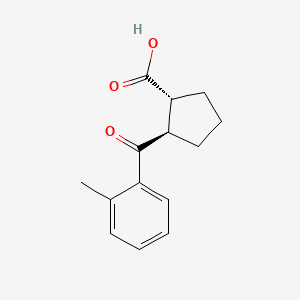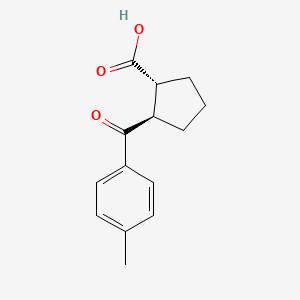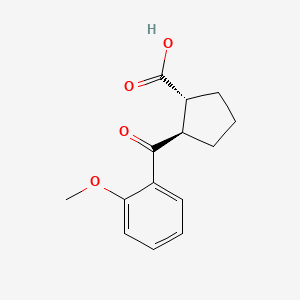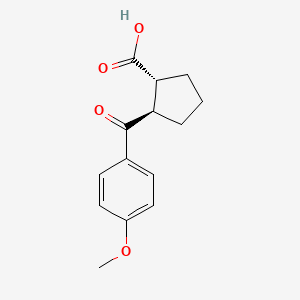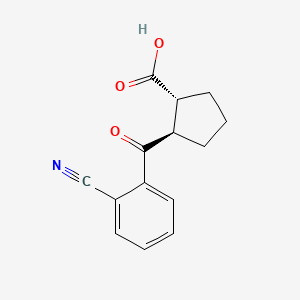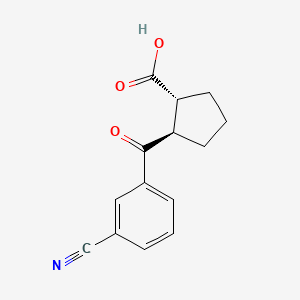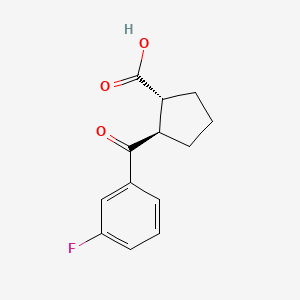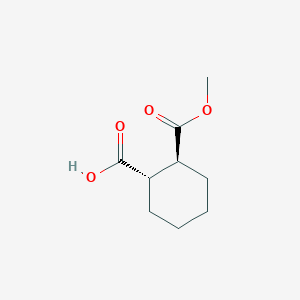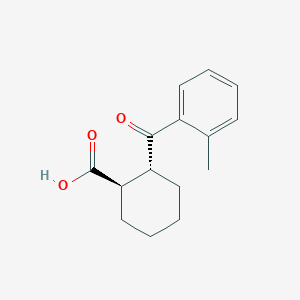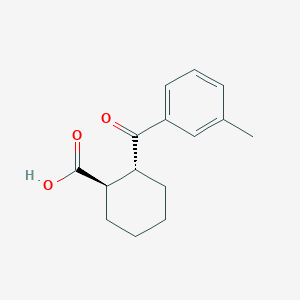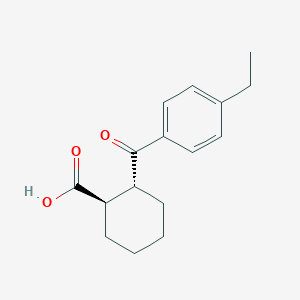![molecular formula C16H20O4 B1323907 cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-78-2](/img/structure/B1323907.png)
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Synthesis Analysis
The synthesis of this compound involves a mixture of enantiomers, as it is not chirally pure . The molecular weight of the compound is 276.33 .Molecular Structure Analysis
The IUPAC name of the compound is 4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code for the compound is 1S/C16H20O4/c1-20-15-5-3-2-4-13 (15)14 (17)10-11-6-8-12 (9-7-11)16 (18)19/h2-5,11-12H,6-10H2,1H3, (H,18,19)/t11-,12+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.33 . The compound is a white solid .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Photochemistry
The synthesis and photochemical properties of related cyclohexane carboxylic acids have been explored. For instance, cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, synthesized through a series of chemical reactions including methylation, hydrogenation, and Wolff-Kishner reduction, exhibit distinctive photolytic properties. These properties are studied to understand their chemical behavior under light exposure, contributing to the broader field of organic photochemistry (Brown, 1964).
2. Potential as ACE Inhibitors
Research on cyclohexane derivatives like the cis- and trans-1,2-cyclohexanedicarboxylic acids has revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds, especially the hydroxamic derivatives, show significant inhibitory activity against ACE, indicating potential therapeutic applications in treating cardiovascular diseases (Turbanti et al., 1993).
3. Analytical Chemistry and Metabolite Detection
The derivatives of cyclohexane carboxylic acids have been used in analytical chemistry, particularly in the detection of pyrethroid metabolites in human urine. Methods involving solid-phase extraction and gas chromatography-tandem mass spectrometry have been developed to determine these compounds, illustrating their importance in environmental and health-related studies (Arrebola et al., 1999).
4. Structural Studies and Conformational Analysis
The structural characteristics of cyclohexane carboxylic acid derivatives have been studied extensively. Techniques like two-dimensional NMR spectroscopy and X-ray crystallography have been employed to understand their molecular conformations and the influence of various substituents. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Chan et al., 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-5,11-12H,6-10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZQBZQWJJHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163979, DTXSID701170023 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
735275-78-2, 735275-50-0 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)
